Lipophilicity Advantage: Increased LogP vs. Non-Methylated Chloronitrobenzoic Acid Isomers
The introduction of a methyl group at the 5-position significantly increases the lipophilicity of 2-chloro-5-methyl-4-nitrobenzoic acid compared to its non-methylated analog, 2-chloro-4-nitrobenzoic acid. This difference directly impacts predicted membrane permeability and is a key differentiator for applications where increased LogP is desired in early-stage building block selection. The target compound exhibits a predicted XLogP3 of 2.3 , while 2-chloro-4-nitrobenzoic acid has a predicted XLogP3 of approximately 1.6 [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-Chloro-4-nitrobenzoic acid: XLogP3 ~ 1.6 |
| Quantified Difference | +0.7 LogP units |
| Conditions | Predicted values using XLogP3 algorithm |
Why This Matters
This ~0.7 LogP unit increase translates to a roughly 5-fold higher predicted partition coefficient, which can be a critical selection criterion for medicinal chemists optimizing lead compounds for cellular permeability and oral bioavailability.
- [1] PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
